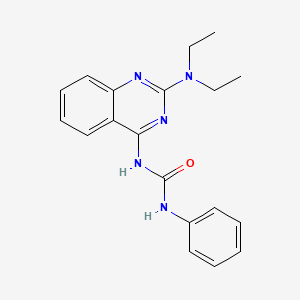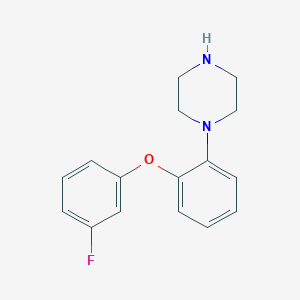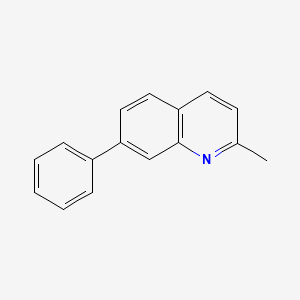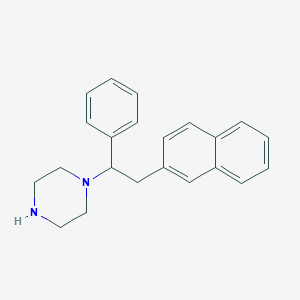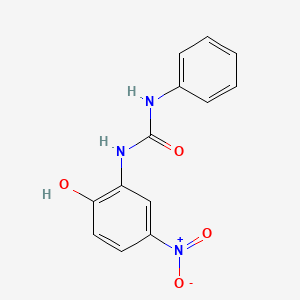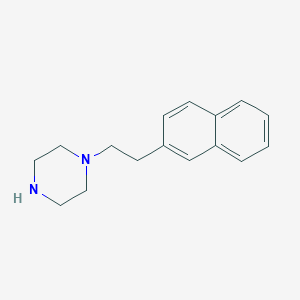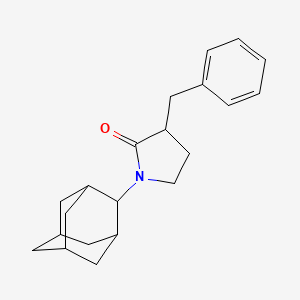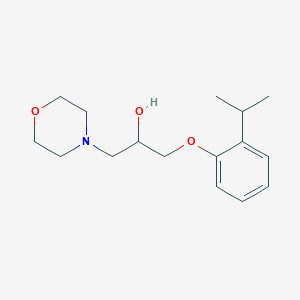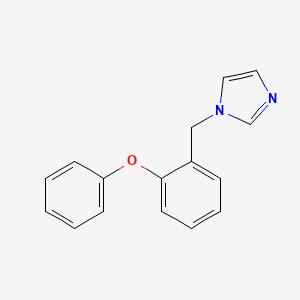![molecular formula C15H13N3O2 B10839282 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B10839282.png)
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a nitrophenethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrophenethylamine with a pyridine derivative under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various electrophiles such as halogens, alkyl groups, and acyl groups.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: N-oxides.
Substitution: Halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine derivatives: Compounds with similar structures but different substituents on the pyridine ring.
Pyrrole derivatives: Compounds with modifications on the pyrrole ring.
Nitrophenethyl derivatives: Compounds with variations in the nitrophenethyl substituent.
Uniqueness
1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of a nitrophenethyl group with a fused pyridine-pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H13N3O2 |
|---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
1-[2-(2-nitrophenyl)ethyl]pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C15H13N3O2/c19-18(20)14-5-2-1-4-12(14)7-10-17-11-8-13-15(17)6-3-9-16-13/h1-6,8-9,11H,7,10H2 |
InChI Key |
CEHGVNIFTRLUOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCN2C=CC3=C2C=CC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


